1,4-Bis(dibenzylamino)anthracene-9,10-dione
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Overview
Description
1,4-Bis(dibenzylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of two dibenzylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(dibenzylamino)anthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthraquinone with dibenzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(dibenzylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The dibenzylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
1,4-Bis(dibenzylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly in cancer treatment.
Industry: It finds applications in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(dibenzylamino)anthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of topoisomerase II, an enzyme crucial for DNA replication, thereby exerting cytotoxic effects on rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: An anthraquinone derivative used as an anticancer agent.
Ametantrone: Another anthraquinone derivative with similar anticancer properties.
1,4-Diaminoanthraquinone: Known for its use in redox flow batteries and other applications.
Uniqueness
1,4-Bis(dibenzylamino)anthracene-9,10-dione is unique due to its specific dibenzylamino substitutions, which impart distinct chemical properties and potential biological activities. Its ability to intercalate into DNA and inhibit topoisomerase II sets it apart from other anthraquinone derivatives .
Properties
CAS No. |
143264-98-6 |
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Molecular Formula |
C42H34N2O2 |
Molecular Weight |
598.7 g/mol |
IUPAC Name |
1,4-bis(dibenzylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C42H34N2O2/c45-41-35-23-13-14-24-36(35)42(46)40-38(44(29-33-19-9-3-10-20-33)30-34-21-11-4-12-22-34)26-25-37(39(40)41)43(27-31-15-5-1-6-16-31)28-32-17-7-2-8-18-32/h1-26H,27-30H2 |
InChI Key |
LKPRETWRHKBJDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C4C(=C(C=C3)N(CC5=CC=CC=C5)CC6=CC=CC=C6)C(=O)C7=CC=CC=C7C4=O |
Origin of Product |
United States |
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